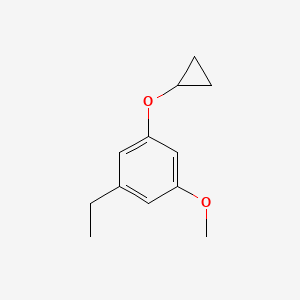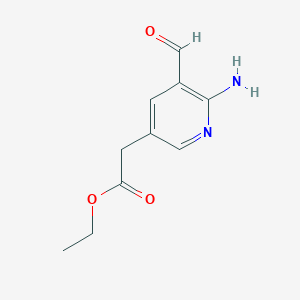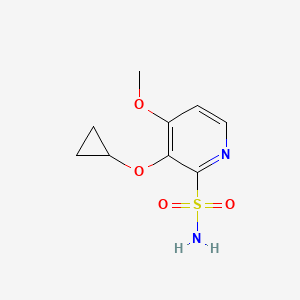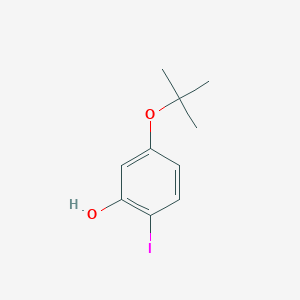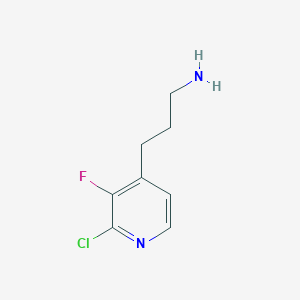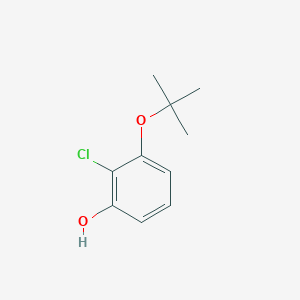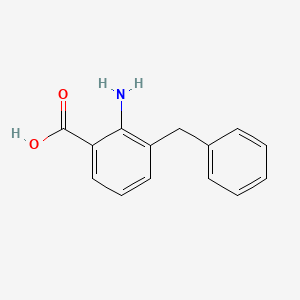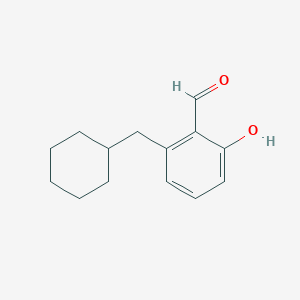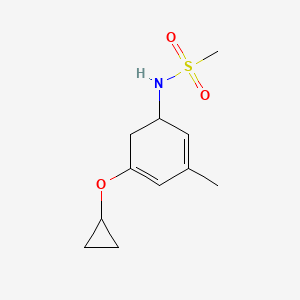
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO3S It is known for its unique structure, which includes a cyclopropoxy group and a methanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide typically involves the reaction of cyclopropyl alcohol with a suitable dienyl precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the cyclopropoxy group. The methanesulfonamide group is introduced through a subsequent reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropoxy ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy alcohols.
Substitution: Formation of substituted cyclopropoxy derivatives.
Applications De Recherche Scientifique
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy group can participate in electrophilic or nucleophilic reactions, while the methanesulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Cyclopropoxy-2-methylcyclohexa-2,4-dienyl)methanesulfonamide
- N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is unique due to its specific substitution pattern on the cyclohexa-2,4-dienyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
N-(5-cyclopropyloxy-3-methylcyclohexa-2,4-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-5-9(12-16(2,13)14)7-11(6-8)15-10-3-4-10/h5-6,9-10,12H,3-4,7H2,1-2H3 |
Clé InChI |
KYJOBPUOUXIYMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


